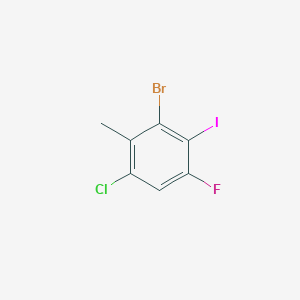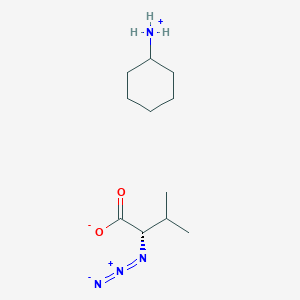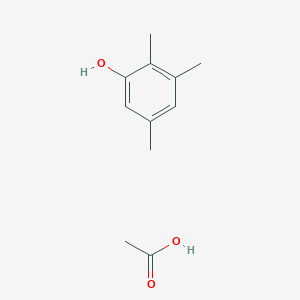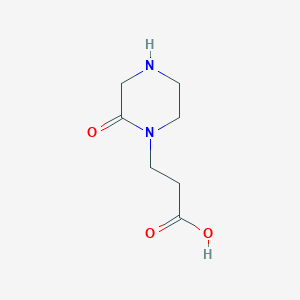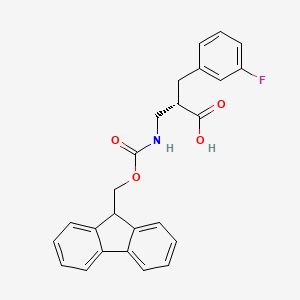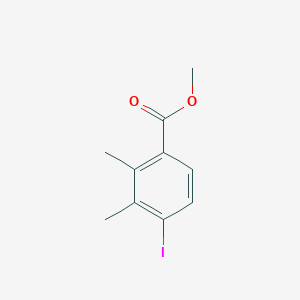
Methyl 4-iodo-2,3-dimethylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-iodo-2,3-dimethylbenzoate is an organic compound with the molecular formula C10H11IO2 It is a derivative of benzoic acid, where the hydrogen atom at the fourth position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 4-iodo-2,3-dimethylbenzoate can be synthesized through several methods. One common approach involves the iodination of 2,3-dimethylbenzoic acid followed by esterification. The iodination is typically carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The resulting 4-iodo-2,3-dimethylbenzoic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield the desired ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-iodo-2,3-dimethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions such as Suzuki, Sonogashira, and Heck reactions to form carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol at reflux temperature.
Suzuki Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid in an organic solvent like toluene.
Reduction: Lithium aluminum hydride in dry ether under an inert atmosphere.
Major Products:
Substitution: Various substituted benzoates depending on the nucleophile used.
Coupling: Biaryl compounds or other coupled products.
Reduction: 4-iodo-2,3-dimethylbenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl 4-iodo-2,3-dimethylbenzoate is used in several scientific research applications:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its biological activity and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of methyl 4-iodo-2,3-dimethylbenzoate depends on its specific application. In organic synthesis, it acts as a substrate in various reactions, where the iodine atom serves as a leaving group or participates in coupling reactions. In biological systems, its mechanism would depend on the target molecule it interacts with, potentially involving pathways related to its structural analogs.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-iodobenzoate: Similar structure but lacks the additional methyl groups at positions 2 and 3.
Methyl 2-iodo-3-methylbenzoate: Iodine atom at position 2 instead of 4.
Methyl 4-bromo-2,3-dimethylbenzoate: Bromine atom instead of iodine.
Uniqueness: Methyl 4-iodo-2,3-dimethylbenzoate is unique due to the presence of both iodine and two methyl groups on the benzene ring, which can influence its reactivity and physical properties. The iodine atom provides a site for further functionalization, while the methyl groups can affect the compound’s steric and electronic characteristics.
Eigenschaften
Molekularformel |
C10H11IO2 |
|---|---|
Molekulargewicht |
290.10 g/mol |
IUPAC-Name |
methyl 4-iodo-2,3-dimethylbenzoate |
InChI |
InChI=1S/C10H11IO2/c1-6-7(2)9(11)5-4-8(6)10(12)13-3/h4-5H,1-3H3 |
InChI-Schlüssel |
PSDJFBFMNUGCDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1C)I)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13975556.png)
![2-Imidazo[1,2-a]pyridin-6-ylethanamine](/img/structure/B13975560.png)
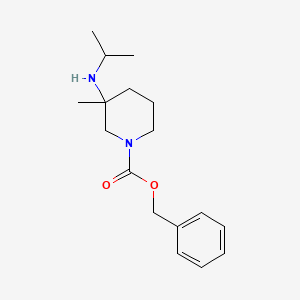
![4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B13975563.png)
